molecular formula C8H10Cl2FNO B13693600 (S)-3-Chloro-5-fluoro-alpha-(hydroxymethyl)benzylamine Hydrochloride

(S)-3-Chloro-5-fluoro-alpha-(hydroxymethyl)benzylamine Hydrochloride

Cat. No.: B13693600
M. Wt: 226.07 g/mol
InChI Key: VKQRLRQTSDDQKY-UHFFFAOYSA-N
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Description

(S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol hydrochloride is a chiral compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. The compound features a chiral center at the amino group, making it an enantiomerically pure substance. Its chemical structure includes a phenyl ring substituted with chlorine and fluorine atoms, which can influence its reactivity and interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol hydrochloride typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-chloro-5-fluorobenzaldehyde.

    Aldol Condensation: The aldehyde undergoes an aldol condensation with a suitable amine to form an intermediate imine.

    Reduction: The imine is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.

    Resolution: The racemic mixture is resolved using chiral resolution techniques to obtain the (S)-enantiomer.

    Hydrochloride Formation: Finally, the (S)-enantiomer is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of (S)-2-amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol hydrochloride may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Automated Resolution: Employing automated chiral resolution systems to separate enantiomers on a large scale.

    Purification: Implementing advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol hydrochloride has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds targeting various diseases.

    Biological Studies: Employed in the study of enzyme interactions and receptor binding.

    Industrial Chemistry: Utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows for selective binding to these targets, influencing biological pathways and exerting its effects. The presence of chlorine and fluorine atoms on the phenyl ring can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol hydrochloride: The enantiomer of the (S)-form, with different biological activity and selectivity.

    2-Amino-2-(3-chloro-5-fluorophenyl)ethanol: The non-hydrochloride form, with different solubility and stability properties.

    2-Amino-2-(3-chlorophenyl)ethanol: Lacks the fluorine atom, resulting in different reactivity and biological activity.

Uniqueness

(S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol hydrochloride is unique due to its specific chiral configuration and the presence of both chlorine and fluorine substituents on the phenyl ring. These features contribute to its distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C8H10Cl2FNO

Molecular Weight

226.07 g/mol

IUPAC Name

2-amino-2-(3-chloro-5-fluorophenyl)ethanol;hydrochloride

InChI

InChI=1S/C8H9ClFNO.ClH/c9-6-1-5(8(11)4-12)2-7(10)3-6;/h1-3,8,12H,4,11H2;1H

InChI Key

VKQRLRQTSDDQKY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Cl)C(CO)N.Cl

Origin of Product

United States

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